molecular formula C15H23NO4 B123572 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone CAS No. 73723-85-0

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone

Cat. No.: B123572
CAS No.: 73723-85-0
M. Wt: 281.35 g/mol
InChI Key: CYGMBGZUOIIVSF-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone is a chemical compound with the molecular formula C14H21NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a methoxyethanone group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. It is predominantly found in the heart and is responsible for mediating the effects of adrenaline and noradrenaline, which are key players in the body’s “fight or flight” response .

Mode of Action

This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . By binding to the Beta-1 adrenergic receptors in the heart and vascular smooth muscle, it inhibits the effects of catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure .

Biochemical Pathways

The compound’s action on the Beta-1 adrenergic receptor affects the adenylate cyclase pathway . By inhibiting the action of catecholamines, it prevents the activation of this pathway, leading to a decrease in the levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), affecting various downstream effects such as heart rate and contractility .

Pharmacokinetics

Like other beta-blockers, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in heart rate and force of contraction, and a reduction in blood pressure. These effects can be beneficial in conditions such as hypertension, angina, and certain types of cardiac arrhythmias .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the Beta-1 adrenergic receptor. Additionally, individual factors such as the patient’s age, liver function, and presence of other diseases can also influence the compound’s pharmacokinetics and overall effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone typically involves multiple steps. One common method starts with the reaction of p-anisidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the isopropylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar mechanisms of action but different chemical structure.

    Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.

    Metoprolol: Similar in function but with variations in its metabolic pathways and side effects.

Uniqueness

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethanone group, in particular, differentiates it from other beta-blockers, potentially offering unique therapeutic benefits and applications.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,16-17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGMBGZUOIIVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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